4-(1H-1,2,3-triazol-1-yl)azepane
Overview
Description
4-(1H-1,2,3-triazol-1-yl)azepane is a heterocyclic compound that features a seven-membered azepane ring fused with a 1,2,3-triazole ring
Mechanism of Action
Target of Action
The primary target of 4-(1H-1,2,3-triazol-1-yl)azepane is the Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone that plays a crucial role in the assembly and correct folding of polypeptide chains, preventing the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is essential for cell viability, ATP-dependent folding, and assembling of its client proteins .
Mode of Action
This compound interacts with its target, HSP90, by binding to the N-terminal ATP-binding pocket of HSP90 . This interaction is facilitated by hydrogen bonds and hydrophobic interactions . The binding of the compound to HSP90 inhibits the chaperone’s function, leading to the degradation of client proteins via the ubiquitin-proteasome pathway .
Biochemical Pathways
The inhibition of HSP90 affects various biochemical pathways. Many of HSP90’s clients, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been involved in tumorigenesis . Therefore, the inhibition of HSP90 can potentially disrupt these pathways, leading to anti-tumor effects .
Result of Action
The result of this compound’s action is the inhibition of HSP90, leading to the degradation of client proteins . This can result in significant anti-proliferative activities, particularly in certain cell lines . For instance, one of the compounds exhibited potent anti-proliferative activities in the Capan-1 cell line .
Biochemical Analysis
Biochemical Properties
4-(1H-1,2,3-triazol-1-yl)azepane has been found to interact with Heat Shock Protein 90 (HSP90), a promising anticancer drug target . The compound exhibits significant HSP90α binding affinity . These interactions are characterized by hydrogen bond and hydrophobic interactions .
Cellular Effects
The effects of this compound on cells are primarily related to its interaction with HSP90. HSP90 is essential for cell viability, ATP-dependent folding, and assembling of its client proteins . By inhibiting HSP90, this compound can potentially disrupt these processes, leading to anti-proliferative activities .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to HSP90. This binding inhibits the function of HSP90, leading to the degradation of client proteins by the ubiquitin–proteasome pathway . This can disrupt cellular processes and potentially lead to cell death, particularly in cancer cells .
Temporal Effects in Laboratory Settings
Related compounds, such as 1,2,3-triazoles, have been observed to exhibit an abrupt spin transition at certain temperatures, indicating a potential change in their effects over time .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-triazol-1-yl)azepane typically involves the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This method involves the reaction of an azide with an alkyne to form the 1,2,3-triazole ring. The azepane ring can be introduced through various synthetic routes, including the reduction of azepane precursors or the cyclization of appropriate intermediates .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of click chemistry and standard organic synthesis techniques can be scaled up for industrial applications. This involves optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3-triazol-1-yl)azepane can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the azepane ring or the triazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
4-(1H-1,2,3-triazol-1-yl)azepane has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or mechanical properties.
Chemical Biology: It is used in bioconjugation techniques to label or modify biomolecules for various biological studies.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,3-triazol-1-yl)benzamide: This compound also features a 1,2,3-triazole ring but is fused with a benzamide group instead of an azepane ring.
1,2,3-Triazole derivatives: Various derivatives of 1,2,3-triazole are studied for their biological activities and structural properties.
Uniqueness
4-(1H-1,2,3-triazol-1-yl)azepane is unique due to its combination of a seven-membered azepane ring with a 1,2,3-triazole ring. This structural feature provides distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
4-(triazol-1-yl)azepane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-2-8(3-5-9-4-1)12-7-6-10-11-12/h6-9H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGXYHGWKDLIPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)N2C=CN=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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